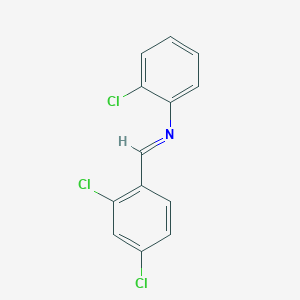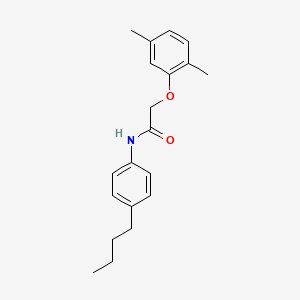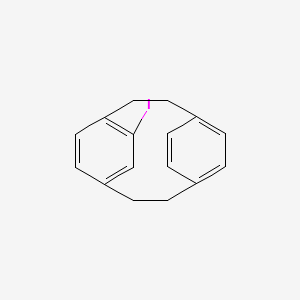
13-Iodo-tricyclo(8.2.2.2(4,7))hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-Iodo-tricyclo(8.2.2.2(4,7))hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene: is a complex organic compound with the molecular formula C16H15I and a molecular weight of 334.19 g/mol . . It features a unique tricyclic structure with an iodine atom attached, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 13-Iodo-tricyclo(8.2.2.2(4,7))hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene typically involves the iodination of [2.2]paracyclophane. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories using standard organic synthesis techniques. The process involves the use of high-purity reagents and solvents to achieve the desired product with high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The iodine atom in 13-Iodo-tricyclo(8.2.2.2(4,7))hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: 13-Iodo-tricyclo(8.2.2.2(4,7))hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene is used as a building block in organic synthesis.
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities. Researchers investigate their interactions with biological targets to develop new therapeutic agents .
Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its unique properties make it suitable for applications requiring high thermal stability and chemical resistance .
Wirkmechanismus
The mechanism of action of 13-Iodo-tricyclo(8.2.2.2(4,7))hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene involves its interaction with specific molecular targets. The iodine atom plays a crucial role in these interactions, influencing the compound’s reactivity and binding affinity . The pathways involved depend on the specific application and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
- 4-iodo [2.2]paracyclophane
- Tricyclo [8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene
- Di-p-xylylene
- Di-1,4-xylylene
Uniqueness: What sets 13-Iodo-tricyclo(8.2.2.2(4,7))hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene apart from similar compounds is the presence of the iodine atom, which imparts unique chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
24261-99-2 |
|---|---|
Molekularformel |
C16H15I |
Molekulargewicht |
334.19 g/mol |
IUPAC-Name |
5-iodotricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaene |
InChI |
InChI=1S/C16H15I/c17-16-11-14-6-5-12-1-3-13(4-2-12)7-9-15(16)10-8-14/h1-4,8,10-11H,5-7,9H2 |
InChI-Schlüssel |
NOVGGOBCDUEVSG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC(=C(CCC3=CC=C1C=C3)C=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Dichloro-2-[({[(1-methylethylidene)amino]oxy}carbonyl)amino]benzene](/img/structure/B11948668.png)
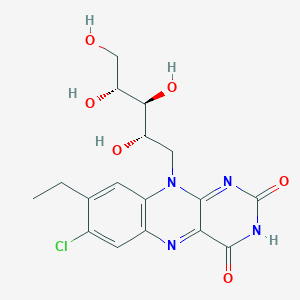
![7-benzoyl-4-ethyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B11948681.png)



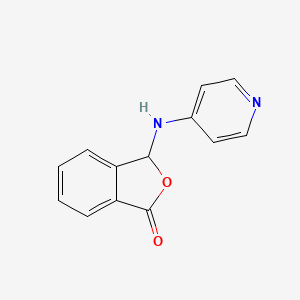

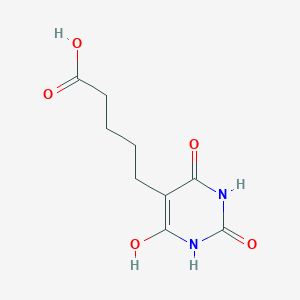
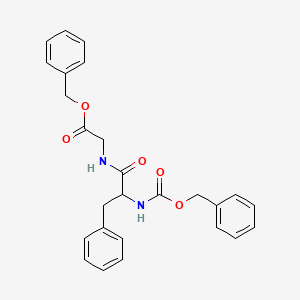
![2-ethoxy-4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 4-propoxybenzoate](/img/structure/B11948733.png)
